N-Benzyl-5-hydroxycyclohex-3-enecarboxamide
Description
Properties
IUPAC Name |
N-benzyl-5-hydroxycyclohex-3-ene-1-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17NO2/c16-13-8-4-7-12(9-13)14(17)15-10-11-5-2-1-3-6-11/h1-6,8,12-13,16H,7,9-10H2,(H,15,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KTDOESRHDXCBKT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C=CC(CC1C(=O)NCC2=CC=CC=C2)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00567744 | |
| Record name | N-Benzyl-5-hydroxycyclohex-3-ene-1-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00567744 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
231.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
61088-56-0 | |
| Record name | N-Benzyl-5-hydroxycyclohex-3-ene-1-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00567744 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Benzyl-5-hydroxycyclohex-3-enecarboxamide typically involves the reaction of benzylamine with 5-hydroxycyclohex-3-enecarboxylic acid under specific conditions. The reaction is usually carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) to facilitate the formation of the amide bond.
Industrial Production Methods
Chemical Reactions Analysis
Types of Reactions
N-Benzyl-5-hydroxycyclohex-3-enecarboxamide can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The double bond in the cyclohexene ring can be reduced to form a cyclohexane derivative.
Substitution: The benzyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst is a typical method.
Substitution: Reagents such as sodium hydride (NaH) or lithium diisopropylamide (LDA) can be used for deprotonation, followed by nucleophilic substitution.
Major Products Formed
Oxidation: Formation of benzyl-5-oxocyclohex-3-enecarboxamide.
Reduction: Formation of N-benzyl-5-hydroxycyclohexanecarboxamide.
Substitution: Formation of various substituted benzyl derivatives depending on the substituent used.
Scientific Research Applications
N-Benzyl-5-hydroxycyclohex-3-enecarboxamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-Benzyl-5-hydroxycyclohex-3-enecarboxamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to certain receptors or enzymes, thereby modulating their activity. Detailed studies are required to elucidate the exact molecular targets and pathways involved .
Comparison with Similar Compounds
Similar Compounds
- N-Benzyl-5-hydroxycyclohexanecarboxamide
- N-Benzyl-5-oxocyclohex-3-enecarboxamide
- N-Benzyl-5-methoxycyclohex-3-enecarboxamide
Uniqueness
N-Benzyl-5-hydroxycyclohex-3-enecarboxamide is unique due to its specific structural features, such as the presence of both a benzyl group and a hydroxyl group on the cyclohexene ring. This combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Biological Activity
N-Benzyl-5-hydroxycyclohex-3-enecarboxamide is a compound that has garnered attention in recent years for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies, supported by data tables and research findings.
- Molecular Formula : C14H17NO2
- Molecular Weight : 231.29 g/mol
- CAS Number : Not specified in the sources.
Pharmacological Activities
This compound exhibits a range of biological activities, including:
- Antiproliferative Activity : Studies indicate that this compound may inhibit the growth of various cancer cell lines. For instance, its activity was compared with known antiproliferative agents like doxorubicin and etoposide, with IC50 values indicating effective concentrations needed for 50% inhibition of cell growth.
- Antioxidant Properties : The compound has shown potential in reducing oxidative stress in cellular environments. Its antioxidant capabilities were evaluated against standard antioxidants, revealing a significant ability to scavenge reactive oxygen species (ROS) in vitro.
- Antimicrobial Effects : Preliminary data suggest that this compound possesses antibacterial properties against Gram-positive bacteria, notably Enterococcus faecalis.
The biological activity of this compound is believed to be mediated through several mechanisms:
- Inhibition of Cell Cycle Progression : The compound may interfere with the cell cycle, leading to apoptosis in cancer cells.
- Reduction of ROS Levels : By scavenging ROS, it helps mitigate oxidative damage within cells.
- Antibacterial Mechanisms : Its structural features may disrupt bacterial cell wall synthesis or function.
Antiproliferative Activity
A study conducted on various cancer cell lines demonstrated the following IC50 values for this compound:
| Cell Line | IC50 (µM) |
|---|---|
| HCT116 | 3.7 |
| MCF-7 | 1.2 |
| HEK 293 | 5.3 |
These results indicate a promising profile for further development as an anticancer agent.
Antioxidant Activity
The antioxidant activity was assessed using multiple assays, including DPPH and ABTS radical scavenging tests. The compound exhibited significant scavenging activity compared to standard antioxidants:
| Assay Type | This compound (%) | Standard (BHT) (%) |
|---|---|---|
| DPPH Scavenging | 78 | 85 |
| ABTS Scavenging | 72 | 80 |
These findings highlight its potential as a natural antioxidant.
Antimicrobial Activity
The Minimum Inhibitory Concentration (MIC) for this compound against E. faecalis was determined to be:
| Bacterial Strain | MIC (µM) |
|---|---|
| Enterococcus faecalis | 8 |
This suggests effective antibacterial properties warranting further investigation.
Q & A
Basic Research Questions
Q. What are effective synthetic routes for N-Benzyl-5-hydroxycyclohex-3-enecarboxamide, and how can purity be optimized?
- Methodological Answer : Synthesis typically involves coupling reactions between benzylamine derivatives and functionalized cyclohexene intermediates. Catalysts like EDCI/HOBt or DCC can improve yield. Purification via recrystallization (using ethanol/water mixtures) or preparative HPLC is critical to achieve >95% purity. Structural confirmation requires NMR (¹H and ¹³C) and mass spectrometry . For reproducibility, reaction conditions (temperature, solvent polarity) should be rigorously controlled and documented .
Q. How can the structural and stereochemical integrity of this compound be characterized?
- Methodological Answer : Use a combination of:
- NMR spectroscopy : Assign peaks for the hydroxy group (δ 5.2–5.8 ppm) and cyclohexene protons (δ 5.5–6.2 ppm).
- X-ray crystallography : Resolve stereochemistry at the cyclohexene double bond and benzylamide orientation.
- FT-IR : Confirm carbonyl (C=O) stretching at ~1650–1700 cm⁻¹ and hydroxyl (O-H) at ~3200–3600 cm⁻¹.
Cross-validate data with NIST reference spectra where available .
Q. What are recommended storage conditions to ensure compound stability?
- Methodological Answer : Store under inert atmosphere (argon or nitrogen) at −20°C in amber vials to prevent photodegradation. Monitor stability via HPLC every 3–6 months; degradation products (e.g., oxidized hydroxy groups) should be quantified. Avoid aqueous buffers unless stability in specific pH ranges (e.g., 6–8) is experimentally confirmed .
Advanced Research Questions
Q. How can researchers design experiments to evaluate the compound’s bioactivity in neurological disorder models?
- Methodological Answer :
- In vitro assays : Test inhibition of acetylcholinesterase (AChE) or β-amyloid aggregation using fluorescence-based kits. Include donepezil or curcumin as positive controls.
- Cell models : Use SH-SY5Y neuroblastoma cells to assess cytotoxicity (MTT assay) and neuroprotective effects under oxidative stress (H₂O₂-induced).
- Dose-response curves : Generate IC₅₀ values with 8–12 concentration points, triplicate replicates, and statistical validation (e.g., ANOVA with post-hoc tests) .
Q. How should contradictory data in bioactivity studies be analyzed?
- Methodological Answer :
- Purity verification : Re-analyze compound batches via HPLC-MS to rule out impurities (>98% purity required for reliable IC₅₀).
- Solvent interference : Test DMSO vs. ethanol as solvents; DMSO ≥0.1% can alter cell viability.
- Assay variability : Compare results across multiple assays (e.g., AChE inhibition vs. Aβ aggregation) and cell lines. Use meta-analysis tools to identify outliers .
Q. What computational strategies can predict the compound’s interaction with biological targets?
- Methodological Answer :
- Molecular docking : Use AutoDock Vina to simulate binding to AChE (PDB ID 4EY7). Prioritize poses with ∆G < −7 kcal/mol.
- MD simulations : Run 100-ns trajectories in GROMACS to assess binding stability. Analyze hydrogen bonds (e.g., between hydroxy group and Ser203).
- ADMET prediction : Employ SwissADME to estimate blood-brain barrier permeability (BBB+) and CYP450 interactions .
Q. How can researchers optimize the compound’s pharmacokinetic properties for in vivo studies?
- Methodological Answer :
- Lipophilicity adjustment : Introduce polar groups (e.g., -OH, -NH₂) to reduce logP (<3) while retaining bioactivity.
- Pro-drug synthesis : Mask the hydroxy group as an acetate ester to improve oral bioavailability.
- Microsomal stability : Test hepatic metabolism using rat liver microsomes; calculate half-life (t₁/₂) and intrinsic clearance .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
